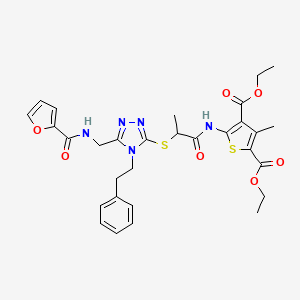
(2S)-2-Pyrazin-2-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Pyrazin-2-ylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as pyrazinylpropanol or PZP and has a molecular formula of C8H10N2O.
Mechanism of Action
The exact mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-ol is not yet fully understood. However, studies have shown that this compound can interact with various biological targets such as enzymes, receptors, and ion channels. For example, (2S)-2-Pyrazin-2-ylpropan-1-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-Pyrazin-2-ylpropan-1-ol can have various biochemical and physiological effects. For example, this compound has been shown to have antioxidant and anti-inflammatory properties. In addition, (2S)-2-Pyrazin-2-ylpropan-1-ol has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-Pyrazin-2-ylpropan-1-ol in lab experiments is its versatility. This compound can be used as a building block for the synthesis of more complex molecules or as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research on (2S)-2-Pyrazin-2-ylpropan-1-ol. One of the main areas of interest is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-ol and its potential applications in various fields. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of more potent and selective drug candidates for the treatment of various diseases.
Synthesis Methods
(2S)-2-Pyrazin-2-ylpropan-1-ol can be synthesized by the reaction of pyrazine-2-carboxylic acid with L-alanine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then deprotected using a base such as sodium hydroxide to yield (2S)-2-Pyrazin-2-ylpropan-1-ol.
Scientific Research Applications
(2S)-2-Pyrazin-2-ylpropan-1-ol has been studied for its potential applications in various fields including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In organic chemistry, (2S)-2-Pyrazin-2-ylpropan-1-ol has been used as a building block for the synthesis of more complex molecules. In materials science, this compound has been explored for its potential as a precursor for the synthesis of metal-organic frameworks (MOFs).
properties
IUPAC Name |
(2S)-2-pyrazin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSUKLLBZGNVGD-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Pyrazin-2-ylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

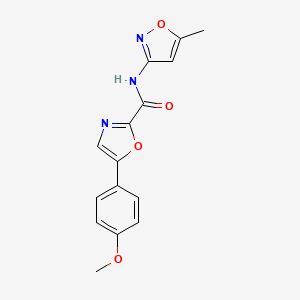





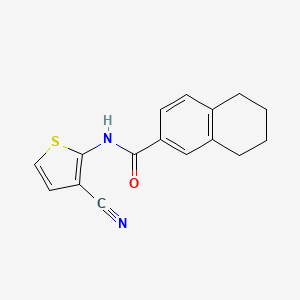

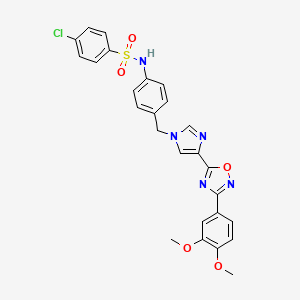
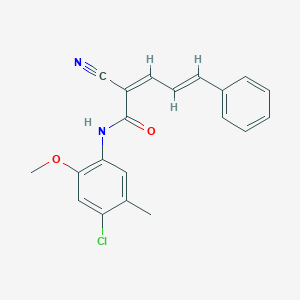
![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)
